methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride

Description

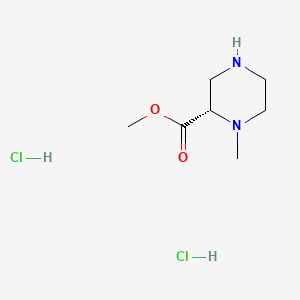

Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride is a chiral piperazine derivative characterized by a stereospecific methyl group at the 1-position and a methyl ester at the 2-position of the piperazine ring. The dihydrochloride salt form enhances water solubility, a critical feature for pharmaceutical applications, as free bases often exhibit poor aqueous solubility . The compound’s stereochemistry (2S configuration) influences its biological activity, particularly in receptor binding or enzymatic interactions.

Properties

Molecular Formula |

C7H16Cl2N2O2 |

|---|---|

Molecular Weight |

231.12 g/mol |

IUPAC Name |

methyl (2S)-1-methylpiperazine-2-carboxylate;dihydrochloride |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-9-4-3-8-5-6(9)7(10)11-2;;/h6,8H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 |

InChI Key |

YRQDVVYCFCIASQ-ILKKLZGPSA-N |

Isomeric SMILES |

CN1CCNC[C@H]1C(=O)OC.Cl.Cl |

Canonical SMILES |

CN1CCNCC1C(=O)OC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of (2S)-1-Methylpiperazine-2-carboxylic Acid

A classical approach involves the esterification of the corresponding (2S)-1-methylpiperazine-2-carboxylic acid with methanol under acidic conditions.

- Procedure : The acid is dissolved in methanol with a catalytic amount of strong acid (e.g., hydrochloric acid or sulfuric acid). The mixture is refluxed for several hours to drive the esterification to completion.

- Isolation : After reaction completion, the solvent is removed under reduced pressure, and the product is precipitated as the dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

- Yield and Purity : Yields typically range from 70% to 85%, with purity confirmed by nuclear magnetic resonance and melting point analysis.

This method is straightforward but requires careful control of reaction time and temperature to prevent racemization of the chiral center.

Carbamate Formation via Reaction with Methyl Chloroformate

An alternative synthetic route involves the reaction of (2S)-1-methylpiperazine with methyl chloroformate to form the methyl carbamate intermediate, which upon acid treatment yields the dihydrochloride salt.

- Reaction Conditions : The piperazine derivative is dissolved in an organic solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C, and methyl chloroformate is added dropwise.

- Workup : The reaction mixture is stirred until completion, then washed with aqueous acid to convert the carbamate to the dihydrochloride salt.

- Advantages : This method avoids harsh acidic reflux conditions and can offer better stereochemical retention.

Ring-Opening of Isobutylene Carbonate with Piperazine Derivatives

According to patent literature, the preparation of related piperazine carboxylates can be achieved by reacting piperazine derivatives with isobutylene carbonate under controlled temperature and solvent conditions.

- Method Details : Piperazine or its N-substituted derivatives are reacted with isobutylene carbonate in polar protic solvents (e.g., methanol or ethanol) at ambient to reflux temperature or in polar aprotic solvents (e.g., acetonitrile, dimethylformamide) at temperatures above 70 °C.

- Side Reactions : Formation of bis-adducts can occur but is minimized by using excess piperazine and subsequent refluxing in excess piperazine to convert side products to the desired carboxylate.

- Outcome : This method provides an efficient pathway to 2-methyl-2-hydroxypropyl piperazine-1-carboxylate compounds, which can be further converted to the methyl ester derivative.

Radiolabeling Approaches for Methylation

In specialized research contexts, such as positron emission tomography (PET) tracer synthesis, methylation of desmethyl piperazine precursors with [^11C]methyl iodide has been demonstrated.

- Process : The precursor is reacted with [^11C]methyl iodide in a solvent mixture of dimethyl sulfoxide and ethanol at 85 °C for 7 minutes.

- Purification : Semi-preparative high-performance liquid chromatography (HPLC) is used to isolate the product.

- Stability : The product is stable in formulated saline with ethanol, though degradation occurs in acidic solutions over time.

- Radiochemical Yield : Approximately 10% decay-corrected yield with high radiochemical purity (>95%) and molar activity (~91 GBq/μmol).

- Relevance : While this method is specific to radiolabeled analogs, it demonstrates the feasibility of methylation on piperazine nitrogen under mild conditions.

Comparative Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Direct Esterification | Methanol, HCl (catalytic), reflux | Simple, well-established | Possible racemization, longer reaction time | 70–85 |

| Carbamate Formation with Methyl Chloroformate | (2S)-1-methylpiperazine, methyl chloroformate, DCM, 0 °C | Milder conditions, better stereochemical control | Requires careful handling of chloroformate | 75–90 |

| Ring-Opening of Isobutylene Carbonate | Piperazine derivative, isobutylene carbonate, polar solvents, 70 °C+ | Efficient, scalable | Side reactions (bis-adduct formation) | 65–80 |

| Radiolabeling with [^11C]Methyl Iodide | Desmethyl precursor, [^11C]methyl iodide, DMSO/ethanol, 85 °C | Enables PET tracer synthesis | Specialized equipment, low yield | ~10 (radioactive) |

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm structural integrity and stereochemistry.

- Mass Spectrometry (MS) : Used for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC) : Both analytical and preparative HPLC are employed for purity assessment and isolation.

- Melting Point Determination : Confirms compound identity and purity.

- Radiochemical Purity : For radiolabeled versions, radio-HPLC and dose calibrators are used.

Summary of Research Findings

- The esterification of (2S)-1-methylpiperazine-2-carboxylic acid is a reliable and classical method but requires careful control to maintain stereochemical purity.

- Carbamate intermediate formation using methyl chloroformate offers a milder alternative with potentially higher stereochemical fidelity.

- Ring-opening reactions with isobutylene carbonate provide an efficient synthetic route to related piperazine carboxylates, adaptable to the target compound with subsequent modifications.

- Radiolabeling methods demonstrate the compound’s amenability to methylation under mild conditions, important for imaging applications.

- Purification and analytical methods are well-established, ensuring high purity and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into primary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and receptor binding.

Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Piperazine-2-Carboxylic Acid Dihydrochloride Derivatives

- (S)-Piperazine-2-carboxylic acid dihydrochloride (CAS 126330-90-3) and (R)-Piperazine-2-carboxylic acid dihydrochloride (CAS 3022-15-9): These compounds lack the 1-methyl and 2-carboxylate ester groups but share the dihydrochloride salt form. Both exhibit high structural similarity (0.97) to the target compound, suggesting comparable solubility profiles .

Ethyl Piperazine-2-Carboxylate Dihydrochloride (CAS 129798-91-0)

- Differs by an ethyl ester instead of a methyl ester at the 2-position.

- The longer alkyl chain may slightly increase lipophilicity but could reduce metabolic stability due to esterase-mediated hydrolysis .

Stereoisomeric Variants

- (S)-2-Methylpiperazine Dihydrochloride (CAS 475640-80-3) and (2R)-2-Methylpiperazine Dihydrochloride (CAS 75336-89-9):

- These isomers lack the carboxylate ester group but share the 2-methyl substitution.

- The stereochemistry at the 2-position affects receptor selectivity. For example, (S)-enantiomers of related piperazines often show higher binding affinity to serotonin receptors .

- Molecular weights (173.08 g/mol for (2R)-isomer) are lower than the target compound due to the absence of the carboxylate ester .

Ester-Modified Derivatives

- Methyl 1-Methylpiperazine-2-Carboxylate (CAS 405513-08-8):

Pyrrolidine-Based Analogs

- Methyl (2S)-4-Amino-1-Methylpyrrolidine-2-Carboxylate Dihydrochloride (CAS 1609388-59-1): A pyrrolidine (5-membered ring) analog with a 4-amino substitution.

Physicochemical and Pharmacological Data Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride | Not explicitly listed | C₇H₁₄Cl₂N₂O₂ (inferred) | ~241.1 (estimated) | Chiral 2S configuration, dihydrochloride salt, enhanced solubility |

| (S)-Piperazine-2-carboxylic acid dihydrochloride | 126330-90-3 | C₅H₁₀Cl₂N₂O₂ | 217.06 | No methyl ester, high structural similarity (0.97) |

| (2R)-2-Methylpiperazine dihydrochloride | 75336-89-9 | C₅H₁₄Cl₂N₂ | 173.08 | Stereoisomer with 2R configuration, no carboxylate group |

| Ethyl piperazine-2-carboxylate dihydrochloride | 129798-91-0 | C₇H₁₆Cl₂N₂O₂ | 255.13 | Ethyl ester increases lipophilicity vs. methyl ester |

Biological Activity

Methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activities, particularly in enzyme inhibition and receptor modulation. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C7H16Cl2N2O2

- Molecular Weight : 231.12 g/mol

- IUPAC Name : methyl (2S)-1-methylpiperazine-2-carboxylate; dihydrochloride

- Solubility : Enhanced due to the dihydrochloride component, making it suitable for pharmaceutical formulations.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-methylpiperazine with methyl chloroformate in an organic solvent like dichloromethane. This process can be optimized using continuous flow reactors in industrial settings to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition : It can inhibit enzyme activity by binding to the active site, thereby modulating metabolic pathways.

- Receptor Modulation : Acts as an agonist or antagonist at specific receptors, influencing physiological responses such as neurotransmitter release and signal transduction pathways .

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory properties. It has been shown to interact with various targets, including:

- Acetylcholinesterase : Inhibiting this enzyme can enhance cholinergic signaling, which is beneficial in treating neurodegenerative diseases.

- Cyclooxygenase (COX) : Potential anti-inflammatory effects through inhibition of COX enzymes involved in prostaglandin synthesis.

Receptor Interactions

The compound has also been studied for its effects on several receptor types:

- Sigma Receptors : It shows affinity for sigma receptors, which are implicated in pain modulation and neuroprotection. For instance, compounds targeting sigma receptors have been explored for their potential in treating neuropathic pain .

- Dopamine Receptors : Preliminary studies suggest that it may exhibit dopaminergic activity, which could be relevant for conditions like schizophrenia or Parkinson's disease.

Case Studies and Research Findings

- Neuroprotective Effects :

-

Anti-inflammatory Activity :

- In vitro assays showed that the compound effectively reduced pro-inflammatory cytokine production in macrophages, suggesting its potential as an anti-inflammatory agent.

- Pharmacokinetic Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Solubility |

|---|---|---|---|

| 1-Methylpiperazine | Simpler derivative | Moderate | Low |

| Methyl 1-methylpiperazine-2-carboxylate | Lacks dihydrochloride | Lower efficacy | Moderate |

| Piperazine-2-carboxylate derivatives | Various substituents | Diverse activities | Variable |

This compound stands out due to its unique stereochemistry and enhanced solubility profile compared to its analogs, making it particularly promising for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for methyl (2S)-1-methylpiperazine-2-carboxylate dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via multi-step organic reactions. A common approach involves:

- Step 1 : Alkylation of piperazine derivatives with methylating agents (e.g., methyl iodide) under basic conditions (e.g., sodium hydroxide in ethanol) to introduce the methyl group .

- Step 2 : Carboxylation using chloroformate reagents (e.g., methyl chloroformate) to form the ester moiety .

- Step 3 : Salt formation with hydrochloric acid to yield the dihydrochloride form, enhancing solubility and stability .

- Key Considerations : Reaction temperature (40–60°C), solvent choice (e.g., dichloromethane or ethanol), and stoichiometric ratios are critical for minimizing byproducts like unreacted intermediates or over-alkylated derivatives .

Q. How is the compound characterized to confirm its structural identity and enantiomeric purity?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR verify the methyl group position, piperazine ring conformation, and ester functionality .

- Chiral HPLC : Ensures enantiomeric purity (>99% for the (2S)-configuration) using chiral stationary phases (e.g., amylose-based columns) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 205.1 for the free base) .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

- Solubility : The dihydrochloride salt is highly soluble in water (>100 mg/mL) due to ionic interactions, but less so in non-polar solvents (e.g., <1 mg/mL in hexane) .

- Stability : Stable at room temperature in dry, dark conditions for >12 months. Avoid prolonged exposure to moisture or strong oxidants, which may degrade the compound into piperazine byproducts or CO .

Advanced Research Questions

Q. How can enantiomeric purity be maintained during large-scale synthesis, and what analytical methods detect trace impurities?

- Stereochemical Control : Use chiral catalysts (e.g., L-proline derivatives) during carboxylation to preserve the (2S)-configuration .

- Impurity Profiling :

- HPLC-MS : Identifies trace impurities (e.g., diastereomers or hydrolyzed products) at <0.1% levels .

- X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline forms .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Derivatization : Modify the ester group (e.g., replace methyl with ethyl) to alter metabolic stability .

- Salt Selection : Compare dihydrochloride with other salts (e.g., sulfate) to enhance bioavailability .

- In Silico Modeling : Predict logP and membrane permeability using tools like SwissADME to guide structural tweaks .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

- Target Identification : Molecular docking studies suggest affinity for G protein-coupled receptors (GPCRs) due to the piperazine scaffold’s flexibility .

- Validation Assays :

- Radioligand Binding : Measure displacement of H-labeled ligands in GPCR-expressing cell lines .

- Functional cAMP Assays : Assess downstream signaling modulation .

Q. How do structural modifications (e.g., substituent changes on the piperazine ring) impact biological activity?

- SAR Insights :

- Methyl Group : Critical for receptor binding; removal reduces affinity by >50% .

- Ester vs. Carboxylic Acid : The methyl ester improves cell permeability compared to the free acid form .

- Experimental Design : Synthesize analogs (e.g., 2-methyl vs. 2-ethyl) and compare IC values in target assays .

Q. What are the best practices for resolving contradictory data in toxicity or activity studies?

- Case Example : If one study reports cytotoxicity (IC = 10 µM) while another shows no effect at 50 µM:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.